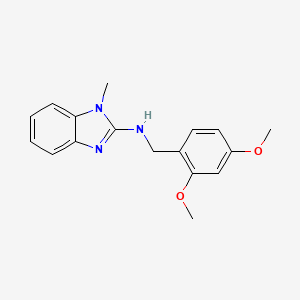

(2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine

Description

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-20-15-7-5-4-6-14(15)19-17(20)18-11-12-8-9-13(21-2)10-16(12)22-3/h4-10H,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFBNRRYHPKESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Alkylation: The benzoimidazole core is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzoimidazole moieties using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride or potassium carbonate as bases, with appropriate alkyl or acyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

(2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine involves its interaction with specific molecular targets. The benzoimidazole moiety can interact with enzymes and receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(2,4-Dimethoxy-benzyl)-(1H-benzoimidazol-2-yl)-amine: Lacks the methyl group at the 1 position of the benzoimidazole moiety.

(2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine: The benzoimidazole moiety is substituted at the 5 position instead of the 2 position.

Uniqueness

(2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

The compound (2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine is a derivative of benzimidazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 311.38 g/mol. The structure features a dimethoxybenzyl group attached to a benzoimidazole moiety, which is known for contributing to various pharmacological effects.

Synthesis

The synthesis of (2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with 1-methyl-1H-benzoimidazole in the presence of reducing agents or catalysts. This method has been optimized to improve yield and purity.

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15.4 | Apoptosis induction |

| Compound B | MCF-7 | 20.3 | Cell cycle arrest |

| (2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine | A549 | TBD | TBD |

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been investigated through various assays. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which plays a crucial role in inflammation.

Key Findings:

- The compound exhibits IC50 values comparable to established anti-inflammatory drugs like celecoxib.

- Docking studies suggest that it interacts effectively with the active site of COX enzymes.

| Compound | COX-2 IC50 (µM) | Reference |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | |

| (2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine | TBD | TBD |

The biological activity of (2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.

- Cell Signaling Modulation: It can modulate signaling pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Regulation: Some studies suggest that it may influence oxidative stress levels within cells.

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

- Case Study 1: A clinical trial involving a similar benzimidazole derivative showed promising results in reducing tumor size in patients with lung cancer.

- Case Study 2: An animal model demonstrated significant reduction in paw edema following treatment with the compound, indicating its potential use in managing inflammatory conditions.

Q & A

Q. What are the common synthetic routes for synthesizing (2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine?

The synthesis typically involves multi-step reactions, starting with aromatic precursors. A general approach includes:

- Nucleophilic substitution : Reacting a benzimidazole derivative (e.g., 1-methyl-1H-benzimidazol-2-amine) with a halogenated 2,4-dimethoxybenzyl group under basic conditions.

- Catalytic coupling : Palladium or copper catalysts may facilitate cross-coupling reactions to form the benzyl-amine bond. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization is critical to isolate the target compound from by-products .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and integration ratios. IR spectroscopy identifies functional groups (e.g., N-H stretches in benzimidazole) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves molecular conformation and crystal packing, as demonstrated in studies of analogous benzimidazole derivatives .

- Elemental Analysis : Ensures stoichiometric purity .

Q. What are the initial steps for evaluating the biological activity of this compound?

- In vitro assays : Screen against enzyme targets (e.g., HDACs, kinases) or microbial strains. For example, IC₅₀ values can be determined using fluorometric or colorimetric assays .

- Dose-response studies : Establish activity thresholds and toxicity profiles in cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation .

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency compared to copper-based systems .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like triethylamine neutralize acidic by-products .

- Monitoring tools : Use TLC or HPLC to track reaction progress and adjust conditions dynamically .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times) .

- Compound purity : Re-evaluate purity via HPLC and compare with prior studies .

- Structural confirmation : Verify stereochemistry and tautomeric forms (e.g., benzimidazole ring protonation states) using X-ray crystallography .

Q. How can crystallography data inform structure-activity relationship (SAR) studies?

- Conformational analysis : X-ray structures reveal bond angles and torsional strains that impact ligand-receptor binding. For example, methoxy group orientation in the 2,4-dimethoxybenzyl moiety may influence hydrophobic interactions .

- Electron density maps : Identify hydrogen-bonding motifs (e.g., benzimidazole N-H interactions) critical for activity .

Q. What experimental designs are recommended for probing the compound’s mechanism of action?

- Competitive binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to measure affinity for target receptors .

- Mutagenesis studies : Modify putative binding residues in enzyme targets (e.g., HDAC3) to validate interaction sites .

- Metabolic profiling : LC-MS/MS tracks metabolic stability and identifies degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.